molecular formula C8H15ClN2O B12944312 (S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride

(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride

Cat. No.: B12944312
M. Wt: 190.67 g/mol
InChI Key: FBSDDRCGLZGFEA-RGMNGODLSA-N
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Description

(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to the piperazine ring, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5-methylpiperazine-2-one in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropylpiperazine: Lacks the methyl group, leading to different chemical and biological properties.

    5-Methylpiperazine-2-one: Lacks the cyclopropyl group, affecting its reactivity and applications.

    Cyclopropylamine: A simpler structure with different reactivity and uses.

Uniqueness

(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride is unique due to the combination of the cyclopropyl and methyl groups on the piperazine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(5S)-1-cyclopropyl-5-methylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-6-5-10(7-2-3-7)8(11)4-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

FBSDDRCGLZGFEA-RGMNGODLSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)CN1)C2CC2.Cl

Canonical SMILES

CC1CN(C(=O)CN1)C2CC2.Cl

Origin of Product

United States

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